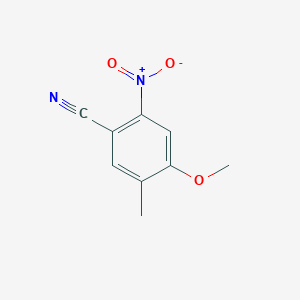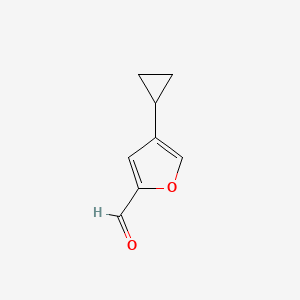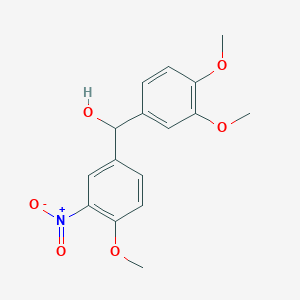
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. This compound is known for its role in the preparation of piperidine derivatives, which are significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester typically involves the protection of the amino group on piperidine. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is often used to remove the tert-butoxycarbonyl group, with the reaction conducted at room temperature.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted piperidine derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized for various applications.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: This compound also contains a tert-butoxycarbonyl-protected amine group and is used in similar applications.
N-Boc-piperidine-4-carbonitrile: Another compound with a tert-butoxycarbonyl-protected amine, used in the synthesis of pharmaceuticals.
Uniqueness
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which allows for selective reactions at the piperidine ring. Its versatility as a building block in organic synthesis makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(piperidin-4-ylamino)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-12-8-4-6-11-7-5-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
MXMNIQCGKFKLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-spiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B8508041.png)



![6-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8508069.png)
![4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]-](/img/structure/B8508081.png)
![1,4,10-Trioxadispiro[4.2.4.2]tetradecane](/img/structure/B8508086.png)
![6-Fluoro-1-iodo-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8508101.png)


